3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one
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Overview
Description
3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a methyl group and an amino group, which is further connected to an isobenzofuranone moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-aminopyridine and phthalic anhydride.
Condensation Reaction: The 4-methyl-2-aminopyridine undergoes a condensation reaction with phthalic anhydride in the presence of a suitable catalyst, such as acetic anhydride, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or isobenzofuranone rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-aminopyridine: A precursor in the synthesis of the target compound.
Phthalic Anhydride: Another precursor used in the synthesis.
3-(4-Methyl-pyridin-2-ylamino)-3H-isobenzofuran-1-one Derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
215300-95-1 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-[(4-methylpyridin-2-yl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-9-6-7-15-12(8-9)16-13-10-4-2-3-5-11(10)14(17)18-13/h2-8,13H,1H3,(H,15,16) |
InChI Key |
NECOFFILDCZYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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